molecular formula C14H10O3 B1503888 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde CAS No. 1181320-63-7

3-(Benzo[1,3]dioxol-5-yl)benzaldehyde

Cat. No.: B1503888
CAS No.: 1181320-63-7
M. Wt: 226.23 g/mol
InChI Key: SPTAXVKZXVZADL-UHFFFAOYSA-N
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Description

3-(Benzo[1,3]dioxol-5-yl)benzaldehyde is an organic compound characterized by a benzaldehyde group attached to a benzo[1,3]dioxole ring

Synthetic Routes and Reaction Conditions:

  • Benzoin Condensation: This method involves the condensation of benzaldehyde with benzo[1,3]dioxole in the presence of a base catalyst.

  • Friedel-Crafts Acylation: The reaction of benzo[1,3]dioxole with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to synthesize this compound from appropriate halides and boronic acids.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the benzaldehyde group to carboxylic acids.

  • Reduction: Reduction reactions can reduce the aldehyde group to a primary alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) in acidic conditions.

  • Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Halogenation with bromine (Br₂) or nitration with nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Benzyl alcohol derivatives.

  • Substitution: Halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

3-(Benzo[1,3]dioxol-5-yl)benzaldehyde is utilized in various scientific research areas:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: Employed in the synthesis of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzyme active sites or receptor sites, modulating biological processes. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

  • 3-(Benzo[d][1,3]dioxol-5-yl)propionic acid

  • 3-(Benzo[d][1,3]dioxol-5-yl)acetic acid

  • 3-(Benzo[d][1,3]dioxol-5-yl)benzyl alcohol

Uniqueness: 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its carboxylic acid or alcohol counterparts. This allows for diverse chemical transformations and applications.

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Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-2-1-3-11(6-10)12-4-5-13-14(7-12)17-9-16-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTAXVKZXVZADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679317
Record name 3-(2H-1,3-Benzodioxol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181320-63-7
Record name 3-(2H-1,3-Benzodioxol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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